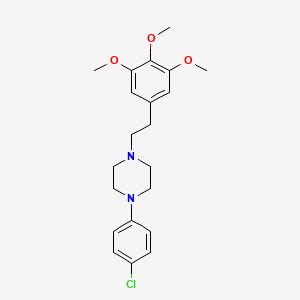
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2-(3,4,5-trimethoxyphenyl)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine ring.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-(2-phenylethyl)-
- Piperazine, 1-(4-methoxyphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
- Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)-
Uniqueness
Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82205-91-2 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-14-16(15-20(26-2)21(19)27-3)8-9-23-10-12-24(13-11-23)18-6-4-17(22)5-7-18/h4-7,14-15H,8-13H2,1-3H3 |
InChI Key |
FPKJIROCXBLDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















